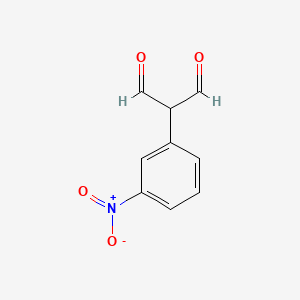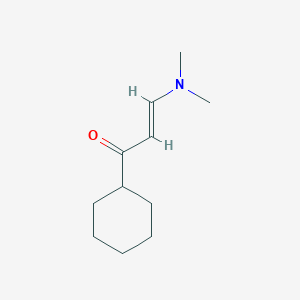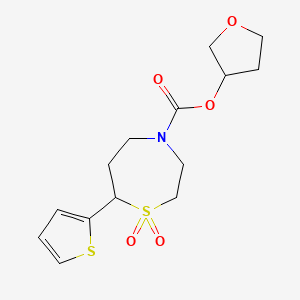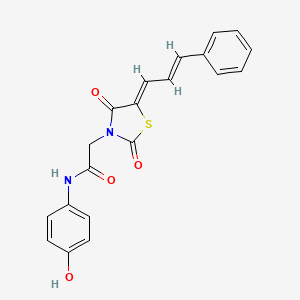![molecular formula C26H29N5O4 B2423735 N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1251617-02-3](/img/structure/B2423735.png)
N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide” is a complex organic compound. It appears to contain a 1,2,4-triazole moiety, which is a type of heterocyclic compound . These compounds are known for their superior pharmacological applications .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can accommodate a broad range of substituents around the core structures . This allows for the construction of diverse novel bioactive molecules .Scientific Research Applications
Synthesis of Triazoloquinazolinones
A study by Lou et al. (2018) developed an efficient method for synthesizing 1,2,4-triazolo[5,1-b]quinazolin-9(3H)-ones using a copper-catalyzed domino reaction. This process involves the use of readily available N′-acetyl-2-bromobenzohydrazides with cyanamide, leveraging inexpensive CuI as the catalyst without the need for additional ligands or additives, resulting in good to excellent yields and functional group tolerance (Lou et al., 2018).
Anticancer Activity of Triazoloquinazolinones
Research by Driowya et al. (2016) explored a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as analogues of CA-4, assessing their tubulin polymerization and growth inhibitory activities. The study identified 3-hydroxy-4-methoxy derivatives as potent inhibitors of tubulin assembly, with N-methylated amid counterpart demonstrating significant anticancer activity across various cancer cell lines. The compounds induced notable cell shape changes, cell migration, and tube formation in HUVECs, indicating potential as vascular disrupting agents (Driowya et al., 2016).
Benzodiazepine Receptor Binding Activity
A study by Francis et al. (1991) explored 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues for their affinity to the benzodiazepine receptor. The research aimed to assess the impact of the 2-substituent and ring substitution on activity, employing novel synthetic routes including a two-step process starting with anthranilonitrile and a hydrazide. Among the screened compounds, three showed potent benzodiazepine antagonistic activity in rat models, with 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) exhibiting comparable activity to CGS 8216 from the pyrazolo[4,3-c]quinoline series (Francis et al., 1991).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. 1,2,4-Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-3-[2-[(3-methoxyphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-35-20-11-7-8-18(16-20)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-19-9-3-2-4-10-19/h5-8,11-13,16,19H,2-4,9-10,14-15,17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQRSGYUOVVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B2423656.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2423659.png)

![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)
![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)
![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)


![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)


